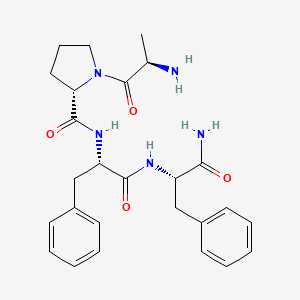

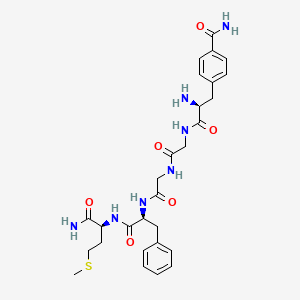

H-Cpa-Gly-Gly-Phe-Met-NH2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

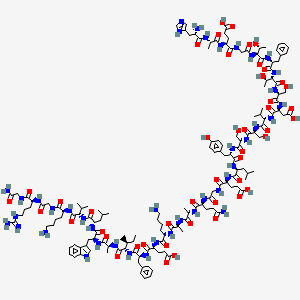

The compound H-Cpa-Gly-Gly-Phe-Met-NH2 is a synthetic peptide that belongs to the family of tachykinins, which are small bio-active peptides. These peptides possess a common carboxyl-terminal sequence, represented by Phe-X-Gly-Leu-Met-NH2, where X is either a branched aliphatic or aromatic amino acid . Tachykinins are widely distributed in mammalian peripheral and central nervous systems and participate in the regulation of physiological functions like inflammatory processes, hematopoiesis, wound healing, leukocyte trafficking, microvasculature permeability, and cell survival .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of H-Cpa-Gly-Gly-Phe-Met-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

Resin Loading: The first amino acid, in this case, Methionine (Met), is attached to the resin.

Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

Coupling: The next amino acid, Phenylalanine (Phe), is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated for Glycine (Gly), Glycine (Gly), and Cyclopropylalanine (Cpa).

Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of This compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves:

Automated SPPS: Using automated synthesizers to perform the repetitive steps of deprotection and coupling.

Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC).

Lyophilization: The purified peptide is lyophilized to obtain a stable, dry product.

Analyse Chemischer Reaktionen

Arten von Reaktionen

H-Cpa-Gly-Gly-Phe-Met-NH2: kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Der Methioninrest kann zu Methioninsulfoxid oder Methioninsulfon oxidiert werden.

Reduktion: Disulfidbrücken, falls vorhanden, können zu freien Thiolen reduziert werden.

Substitution: Aminosäurereste können durch andere Aminosäuren substituiert werden, um Analoga zu erzeugen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder Ameisensäure können für Oxidationsreaktionen verwendet werden.

Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP) sind übliche Reduktionsmittel.

Substitution: Aminosäurederivate und Kupplungsreagenzien wie HATU oder DIC werden für Substitutionsreaktionen verwendet.

Hauptprodukte

Oxidation: Methioninsulfoxid oder Methioninsulfon.

Reduktion: Freie Thiole aus Disulfidbrücken.

Substitution: Peptidanaloga mit modifizierten Aminosäuresequenzen.

Wissenschaftliche Forschungsanwendungen

H-Cpa-Gly-Gly-Phe-Met-NH2: hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Modellpeptid in Studien zur Peptidsynthese und -modifikation verwendet.

Biologie: Untersucht wird seine Rolle bei der zellulären Signalübertragung und physiologischen Prozessen.

Medizin: Erforscht werden potenzielle therapeutische Anwendungen, darunter Schmerzmanagement und Krebstherapie.

Industrie: Einsatz bei der Entwicklung von Peptid-basierten Medikamenten und diagnostischen Werkzeugen.

Wirkmechanismus

Der Wirkmechanismus von This compound beinhaltet seine Wechselwirkung mit spezifischen Rezeptoren, wie dem Neurokinin-1-Rezeptor (NK1R). Nach Bindung an NK1R aktiviert das Peptid G-Protein-gekoppelte Signalwege, die zu verschiedenen zellulären Reaktionen führen. Diese Reaktionen umfassen die Aktivierung der Proteinsynthese, die Modulation von Transkriptionsfaktoren und die Regulation der Genexpression .

Wirkmechanismus

The mechanism of action of H-Cpa-Gly-Gly-Phe-Met-NH2 involves its interaction with specific receptors, such as the neurokinin-1 receptor (NK1R). Upon binding to NK1R, the peptide activates G protein-coupled signaling pathways, leading to various cellular responses. These responses include the activation of protein synthesis, modulation of transcription factors, and regulation of gene expression .

Vergleich Mit ähnlichen Verbindungen

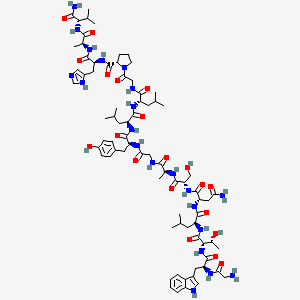

H-Cpa-Gly-Gly-Phe-Met-NH2: kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:

Methionin-Enkephalin (Tyr-Gly-Gly-Phe-Met): Ein natürlich vorkommendes Opioidpeptid mit ähnlicher Struktur und Funktion.

Leucin-Enkephalin (Tyr-Gly-Gly-Phe-Leu): Ein weiteres Opioidpeptid mit einem Leucinrest anstelle von Methionin.

Dermorphin (Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH2): Ein hochpotentes Opioidpeptid mit einer anderen Aminosäuresequenz.

Einzigartigkeit: : Das Vorhandensein von Cyclopropylalanin (Cpa) in This compound unterscheidet es von anderen Peptiden, was möglicherweise seine Rezeptorbindung und biologische Aktivität beeinflusst .

Eigenschaften

Molekularformel |

C28H37N7O6S |

|---|---|

Molekulargewicht |

599.7 g/mol |

IUPAC-Name |

4-[(2S)-2-amino-3-[[2-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-oxopropyl]benzamide |

InChI |

InChI=1S/C28H37N7O6S/c1-42-12-11-21(26(31)39)35-28(41)22(14-17-5-3-2-4-6-17)34-24(37)16-32-23(36)15-33-27(40)20(29)13-18-7-9-19(10-8-18)25(30)38/h2-10,20-22H,11-16,29H2,1H3,(H2,30,38)(H2,31,39)(H,32,36)(H,33,40)(H,34,37)(H,35,41)/t20-,21-,22-/m0/s1 |

InChI-Schlüssel |

WVSXHGGHIPRNNC-FKBYEOEOSA-N |

Isomerische SMILES |

CSCC[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)C(=O)N)N |

Kanonische SMILES |

CSCCC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)C(=O)N)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(4-hydroxyanilino)-4-oxonaphthalen-1-ylidene]thiophene-2-sulfonamide](/img/structure/B10848940.png)

![3-(4-Bromophenyl)-8-(5-methylfuran-2-yl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B10848941.png)

![11-(Hydroxymethyl)-15-methyl-6-nitro-12,13-dithia-9,15-diazatetracyclo[9.2.2.01,9.03,8]pentadeca-3(8),4,6-triene-10,14-dione](/img/structure/B10848953.png)

![4-chloro-N-[[4-(3,5-dimethyl-1,2-oxazol-4-yl)phenyl]methyl]-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B10848964.png)

![N-[(1s,2s,4r)-2-Hydroxy-1-Isobutyl-5-({(1s)-1-[(Isopropylamino)carbonyl]-2-Methylpropyl}amino)-4-Methyl-5-Oxopentyl]-5-[methyl(Methylsulfonyl)amino]-N'-[(1r)-1-Phenylethyl]isophthalamide](/img/structure/B10848970.png)